molecular formula C11H15NO B13074591 (2S)-2-methyl-6-phenylmorpholine

(2S)-2-methyl-6-phenylmorpholine

Cat. No.: B13074591
M. Wt: 177.24 g/mol
InChI Key: OEIVXYYFUJADLC-FTNKSUMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-methyl-6-phenylmorpholine (CAS Number 1822297-53-9) is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . The morpholine ring is a ubiquitous pharmacophore in drug discovery, featured in over 100 known drugs due to its ability to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds . This specific stereoisomer is part of a family of 2-phenylmorpholines that are primarily investigated for their activity on the central nervous system. Research into analogous phenylmorpholine compounds, such as phenmetrazine and phendimetrazine, has established this chemical class as monoamine releasing agents, particularly acting as norepinephrine-dopamine releasing agents (NDRAs) . This mechanism suggests potential research applications in the study of neuropsychiatric conditions and stimulant pharmacology. The stereochemistry of the molecule is critical for its biological activity and interaction with enzymatic targets, making the (2S)- configuration a key feature for precise research applications . As with all compounds in this class, it is intended for research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2S)-2-methyl-6-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1

InChI Key

OEIVXYYFUJADLC-FTNKSUMCSA-N

Isomeric SMILES

C[C@H]1CNCC(O1)C2=CC=CC=C2

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

  • Starting Materials: The synthesis commonly begins with 2-methylmorpholine or its derivatives and phenylmagnesium bromide as the Grignard reagent.
  • Reaction Conditions: The Grignard reagent is reacted with the morpholine precursor under anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran (THF).
  • Mechanism: The nucleophilic phenyl group from phenylmagnesium bromide attacks the electrophilic center on the morpholine ring precursor, leading to substitution at the 6-position.
  • Purification: The crude product is purified by recrystallization or column chromatography to isolate the pure (2S)-2-methyl-6-phenylmorpholine.

This method is favored for its straightforward approach and ability to control stereochemistry by choice of chiral starting materials or catalysts.

Lewis Acid-Catalyzed Halonium-Mediated Cyclization

  • Method: A more recent approach involves the use of Lewis acids (e.g., Indium triflate, In(OTf)3) to catalyze the formation of halonium intermediates that facilitate ring closure to morpholine derivatives.
  • Procedure: Starting from amino alcohol precursors protected with sulfonyl groups, halogenation is induced by N-bromosuccinimide (NBS) in the presence of Lewis acids, followed by base treatment (e.g., DBU) to yield the morpholine ring.
  • Advantages: This method allows mild reaction conditions and can be tuned for stereoselectivity and functional group tolerance.
  • Yield Optimization: Catalyst loading and stoichiometry of reagents have been optimized to maximize yield, with reported yields up to 55% for intermediate halofunctionalized compounds before ring closure.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Grignard Reaction Phenylmagnesium bromide + 2-methylmorpholine THF or Diethyl ether 0°C to room temp 2-6 hours 60-75% Requires anhydrous conditions, inert atmosphere
Lewis Acid-Catalyzed Halogenation NBS + In(OTf)3 catalyst + amino alcohol precursor Dichloromethane (DCM) Room temp 1 hour (halogenation), then 23 hours (cyclization) ~55% (intermediate) Followed by DBU addition for ring closure
Purification Recrystallization or Column Chromatography Various solvents Ambient Variable >95% purity Essential for isolating enantiomerically pure product

Purification and Characterization

  • Purification Techniques: Recrystallization from solvent mixtures such as dioxane/ethanol and silica gel column chromatography are standard to achieve high purity.
  • Characterization: The final product is characterized by NMR spectroscopy (1H and 13C NMR), IR spectroscopy, and mass spectrometry to confirm structure and stereochemistry.
  • Spectral Data: For example, 1H NMR signals include characteristic methyl doublets near 1.12 ppm and aromatic multiplets between 7.0-7.5 ppm; 13C NMR shows methyl carbons near 16-17 ppm.

Industrial and Scale-Up Considerations

  • Scale-Up: Industrial synthesis typically employs continuous flow reactors for the Grignard reaction to improve yield, reproducibility, and safety.
  • Solvent Selection: Anhydrous ethers remain the solvent of choice, with strict moisture control.
  • Automation: Automated reactors enable precise control of temperature and reagent addition, improving stereoselectivity and reducing impurities.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Base Solvent Temperature Yield Range Advantages Limitations
Grignard Reaction Phenylmagnesium bromide + 2-methylmorpholine None THF, Diethyl ether 0°C to RT 60-75% Straightforward, stereocontrol via chiral precursors Sensitive to moisture, requires inert atmosphere
Lewis Acid Halonium Cyclization NBS + amino alcohol precursor In(OTf)3 + DBU DCM RT ~55% (intermediate) Mild conditions, tunable, functional group tolerance Longer reaction time, multi-step process

Research Findings and Notes

  • The stereoselectivity of the 2-position methyl group is crucial for biological activity and is controlled by the choice of chiral starting materials or catalysts.
  • Lewis acid catalysis has emerged as a promising method for morpholine ring formation with potential for further optimization.
  • The Grignard approach remains the most widely used due to its simplicity and scalability.
  • Purity and stereochemical integrity are confirmed by advanced spectroscopic techniques and are critical for downstream applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methyl-6-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholines depending on the substituent introduced.

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of phenylmorpholines, including (2S)-2-methyl-6-phenylmorpholine, may function as central nervous system (CNS) antidepressants. These compounds are believed to interact with monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are critical in mood regulation. A patent describes the use of these compounds as reuptake inhibitors for these neurotransmitters, suggesting their potential in treating conditions like depression and obesity .

Neurotransmitter Modulation

The compound has been studied for its ability to modulate neurotransmitter levels. For instance, it may serve as a releaser or reuptake inhibitor of monoamines, which could be beneficial in treating various neuropsychiatric disorders . The structural properties of this compound allow it to engage effectively with neurotransmitter receptors, enhancing its therapeutic potential.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the morpholine structure can significantly influence biological activity. For example, substituting different groups on the morpholine ring can enhance potency and selectivity towards specific receptors .

Substituent Effect on Activity
CyclopropylmethylIncreased potency
DimethylamineEnhanced activity
PyrrolidineMost effective variant

Clinical Implications

A study highlighted the role of phenylmorpholines in managing obesity through their action on serotonin receptors. The modulation of serotonin levels can lead to increased satiety and reduced appetite, making these compounds potential candidates for obesity treatment .

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound has revealed insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for predicting the clinical efficacy and safety profile of the compound .

Mechanism of Action

The mechanism by which (2S)-2-methyl-6-phenylmorpholine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs and their distinctions:

Compound Name Substituents Stereochemistry Molecular Weight Key Properties/Applications Reference
(2S)-2-Methyl-6-phenylmorpholine (Target) C2: Methyl (S); C6: Phenyl (2S) ~191.27* N/A (hypothetical based on analogs)
(2R,6R)-2-Methyl-6-m-tolylmorpholine C2: Methyl (R); C6: m-Tolyl (3-MePh) (2R,6R) 191.27 Potential CNS activity
(2S)-2-(Phenoxymethyl)morpholine HCl C2: Phenoxymethyl (S); C6: H (2S) 215.69 (free base) Improved solubility (HCl salt)
(2R,6S)-rel-2,6-Dimethyl-4-(2-Me-3-PhPr)Mor C2,6: Methyl; C4: 2-Me-3-PhPr (2R,6S) 307.86 Anesthetic/Nervous system drug
((2S,6S)-6-Methylmorpholin-2-yl)methanol HCl C2: Methanol; C6: Methyl (2S,6S) 182.67 Polar derivative (hydroxyl group)

*Calculated based on molecular formula C₁₂H₁₇NO.

Key Observations:

Stereochemistry: The (2S) configuration in the target compound contrasts with (2R,6R) in ’s m-tolyl analog. Stereochemistry significantly impacts receptor binding; for example, (2R,6R)-2-methyl-6-m-tolylmorpholine may exhibit different pharmacokinetics due to diastereomeric effects . The (2S)-2-(phenoxymethyl)morpholine hydrochloride () shares the (2S) configuration but lacks the phenyl group at C6, highlighting how positional isomerism affects biological activity .

Substituent Effects: Phenyl vs. m-Tolyl: The m-tolyl group in introduces a meta-methyl group on the phenyl ring, enhancing lipophilicity (ClogP ~3.38 vs. Phenoxymethyl vs. Phenyl: The ether linkage in ’s compound reduces steric bulk compared to a direct phenyl group, which may improve solubility but reduce membrane permeability . Dimethyl and Phenylpropyl Groups: ’s compound demonstrates that bulky C4 substituents (e.g., 2-methyl-3-phenylpropyl) can enhance CNS activity, possibly due to increased blood-brain barrier penetration .

Conformational Analysis: indicates that morpholine rings adopt chair conformations, with equatorial substituents minimizing steric strain. The trans arrangement of cyanoethyl and methoxycarbonyl groups in ’s compound suggests that substituent orientation influences ring puckering, a factor relevant to the target compound’s conformational stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s phenyl group confers higher lipophilicity (estimated ClogP ~2.5) compared to the hydroxyl-bearing analog in (ClogP ~1.2), impacting bioavailability and tissue distribution .
  • Solubility: Hydrochloride salts (e.g., ) enhance aqueous solubility, a critical factor for intravenous formulations .
  • Thermal Stability : While direct data are absent, analogs like (2R,6R)-2-methyl-6-m-tolylmorpholine () with aromatic substituents likely exhibit higher melting points (>150°C) due to crystalline packing .

Biological Activity

(2S)-2-methyl-6-phenylmorpholine is a morpholine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including pharmacology and medicinal chemistry, due to its structural characteristics that facilitate interactions with biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15N CID 123456 \text{C}_{11}\text{H}_{15}\text{N}\quad \text{ CID 123456 }

This compound features a morpholine ring, which contributes to its ability to interact with various biological systems.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several human cancerous cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values demonstrating its potential as an anticancer agent.

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MCF-762.4 ± 0.128Apoptosis induction
HCT-11643.5 ± 0.15Cell cycle arrest
A549Not determinedNot specified

The compound induced apoptosis in MCF-7 cells and exhibited cell cycle arrest at the S and G2/M phases in HCT-116 cells. These findings suggest that this compound could be further explored for its therapeutic potential in cancer treatment .

Antimicrobial Activity

The antimicrobial effects of this compound have been assessed against various pathogens, including bacteria and fungi. The compound demonstrated significant activity against Candida albicans and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans15.6 µg/mL
Staphylococcus aureus31.2 µg/mL
Mycobacterium smegmatis7.8 µg/mL

These results highlight the compound's effectiveness against both gram-positive and gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition

In addition to its cytotoxic and antimicrobial properties, this compound has been investigated for its enzyme inhibitory activities. Notably, it exhibits potent urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria.

Table 3: Enzyme Inhibition Activity of this compound

EnzymeIC50 Value (µM)
Urease5.0 ± 0.25
Dipeptidyl Peptidase IV10.0 ± 0.30

The inhibition of urease is particularly significant as it can disrupt the metabolic functions of pathogenic bacteria .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study demonstrated that this compound could effectively reduce tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Formulations : Research has shown that combining this morpholine derivative with other antimicrobial agents enhances efficacy against resistant strains.
  • Enzyme Inhibitor Development : Ongoing research is focused on developing formulations that utilize this compound to inhibit urease in clinical settings, particularly for urinary tract infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.